Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)-

Description

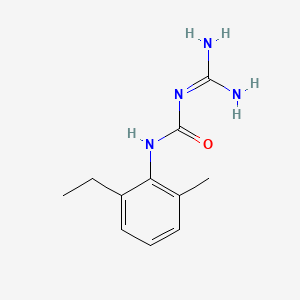

Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)- (CAS 65009-49-6) is a substituted urea derivative with the molecular formula C₁₂H₁₉ClN₄O and a molar mass of 270.76 g/mol . The compound features a 2-ethyl-6-methylphenyl group attached to one urea nitrogen and an aminoiminomethyl (guanyl) group on the adjacent nitrogen. The hydrochloride salt form enhances solubility and stability, which is critical for formulation and environmental persistence .

Properties

CAS No. |

55832-00-3 |

|---|---|

Molecular Formula |

C11H16N4O |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(diaminomethylidene)-3-(2-ethyl-6-methylphenyl)urea |

InChI |

InChI=1S/C11H16N4O/c1-3-8-6-4-5-7(2)9(8)14-11(16)15-10(12)13/h4-6H,3H2,1-2H3,(H5,12,13,14,15,16) |

InChI Key |

OMAKCGFGJZPLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)N=C(N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:

Solvent: Common solvents such as dichloromethane or toluene.

Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

Batch or Continuous Processes: Depending on the scale of production.

Purification Steps: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Structural Comparison

The compound is compared with three categories of structurally related compounds: phenylurea herbicides , chloroacetanilides , and other urea derivatives .

Key Observations :

- Substituent Effects : The 2-ethyl-6-methylphenyl group in the target compound is shared with acetochlor , a chloroacetanilide herbicide, suggesting similar bioactivity targeting weed species . However, the urea backbone differentiates its mode of action from acetolachlor’s acetamide-based inhibition of fatty acid synthesis .

- Aminoiminomethyl Group: The guanyl group in the target compound is unique among phenylureas, which typically have alkyl or aryl substituents (e.g., isoproturon’s dimethyl group) . This group may enhance binding to enzyme active sites or soil organic matter .

Functional and Environmental Comparisons

| Property | Target Compound | Isoproturon | Acetochlor | N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea |

|---|---|---|---|---|

| Water Solubility | Likely low (hydrochloride salt form) | 70 mg/L (20°C) | 223 mg/L (20°C) | Not reported |

| Environmental Persistence | Unknown | High (t₁/₂ = 12–28 days) | Moderate (t₁/₂ = 7–14 days) | No data |

| Mode of Action | Unknown (presumed urease inhibition) | Photosystem II inhibitor | VLCFA synthesis inhibitor | Anticonvulsant (GABA modulation) |

| Toxicity | Limited data | LD₅₀ (rat) = 4,600 mg/kg | LD₅₀ (rat) = 2,148 mg/kg | >98% purity, preclinical |

Key Findings :

- Environmental Impact: While isoproturon and acetochlor are known to leach into groundwater , the environmental fate of the target compound remains unstudied. Its hydrochloride form may increase mobility in aqueous systems compared to non-ionic ureas .

- Bioactivity : The anticonvulsant activity of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea highlights the pharmacological versatility of urea derivatives, contrasting with the herbicidal focus of the target compound .

Biological Activity

Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)-, also known as a substituted urea compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group with an aminoiminomethyl substituent and a 2-ethyl-6-methylphenyl moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the amino group can facilitate hydrogen bonding, while the phenyl ring may engage in π-π stacking interactions with target proteins. These interactions can influence enzyme activity and receptor binding.

Biological Activities

Research indicates that Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion tests.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promising results as a competitive inhibitor of certain kinases.

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM for different cell lines.

- Case Study 2 : In an investigation focusing on antimicrobial properties, Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)- was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 15 µg/mL | Cell wall disruption |

| Anticancer | MCF-7 | 12 µM | Apoptosis induction |

| Enzyme Inhibition | Kinase | 5 µM | Competitive inhibition |

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of urea derivatives. Modifications to the phenyl group or alterations in the urea backbone can significantly enhance potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution between 2-ethyl-6-methylaniline and a carbamoyl chloride derivative under reflux in anhydrous toluene. Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using -NMR and FTIR spectroscopy. For optimization, vary solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C) to improve yield .

- Validation : Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. How can structural elucidation of this urea derivative be performed to distinguish it from related herbicides like acetochlor or metolachlor?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., urea carbonyl interactions) .

- Mass spectrometry (MS) : Compare molecular ion peaks ([M+H]) and fragmentation patterns. For example, the absence of a chloroacetamide group (present in acetochlor) will differentiate this compound .

- C-NMR : Identify carbonyl (C=O) signals near 160–165 ppm and aromatic carbons in the 110–140 ppm range .

Q. What are the standard protocols for assessing herbicidal activity in pre-emergence applications?

- Experimental Design :

- Dose-response assays : Apply the compound at rates of 100–1000 g a.i./hectare in pre-emergence soil treatments. Use acetochlor (840 g a.i./feddan) as a positive control .

- Bioassays : Monitor weed suppression in maize (Zea mays) plots, quantifying germination inhibition (%) of target species (e.g., Echinochloa crus-galli) over 21 days .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethyl-6-methylphenyl group influence binding to acetolactate synthase (ALS) or other herbicidal targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions between the urea moiety and ALS active sites. Compare binding affinities (ΔG values) with structurally similar inhibitors .

- QSAR studies : Corolate substituent parameters (e.g., Hammett σ values) with herbicidal potency across analogs .

Q. What analytical strategies resolve contradictions in environmental persistence data for urea-based herbicides in soil vs. aquatic systems?

- Methodology :

- Soil column studies : Measure leaching potential using C-labeled compound under varying pH (4–8) and organic matter content (1–5%) .

- Hydrolysis kinetics : Conduct accelerated degradation tests at 50°C and pH 7.0, comparing half-lives (t) with acetochlor (t = 30–60 days) .

- Contradiction Resolution : Use mixed-effects models to account for variability in soil microbiota activity and redox conditions .

Q. How can enantiomeric impurities in synthetic batches impact ecotoxicological profiles?

- Methodology :

- Chiral HPLC : Separate enantiomers using a Chiralpak IG-3 column (hexane:isopropanol = 90:10) and quantify % enantiomeric excess (ee) .

- Ecotoxicology assays : Compare LC values for Daphnia magna exposed to racemic vs. enantiopure forms. For example, (S)-enantiomers of metolachlor show 10-fold higher toxicity than (R)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.